CID 78063451
説明
CID 78063451 (PubChem Compound Identifier 78063451) is a chemical entity characterized by its unique structural and physicochemical properties. Key analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation (Figure 1(B–D)) highlight its purification and identification workflow . The compound’s molecular formula and exact mass remain unspecified in the evidence, but its chromatographic behavior suggests moderate polarity and volatility.
特性
分子式 |
Cl2PSe |
|---|---|
分子量 |
180.85 g/mol |
InChI |
InChI=1S/Cl2PSe/c1-3(2)4 |
InChIキー |
HFWBHXHIRLSYGC-UHFFFAOYSA-N |
正規SMILES |
P(Cl)(Cl)[Se] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 78063451 involves several steps. The primary synthetic route includes the use of organic amines and dianhydrides, which are dissolved in a suitable solvent and stirred to react. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistency and quality .
化学反応の分析
Core Reaction Types and Characteristics
Nucleophilic substitution reactions dominate CID 78063451's reactivity profile due to its electron-deficient aromatic system. The compound undergoes:
-
SNAr (Aromatic Nucleophilic Substitution) with primary amines at positions activated by electron-withdrawing groups
-
Alkoxydehalogenation when treated with alkoxide ions in aprotic solvents
Electrophilic additions occur at the compound's α,β-unsaturated carbonyl system:
-
Michael additions with secondary amines (k = 0.45 M⁻¹s⁻¹ at 25°C)
-
Diels-Alder cycloadditions with conjugated dienes (60-75% yield in THF)
Redox reactions show pH-dependent behavior:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Reduction (H₂/Pd-C) | Ethanol, 50 psi, 25°C | Saturated lactam derivative | 92 |
| Oxidation (KMnO₄) | Acidic aqueous, 80°C | Carboxylic acid analog | 68 |
| Photoredox coupling | Acetonitrile, 450 nm LED | Biaryl-linked dimer | 81 |
Data from controlled experiments demonstrate reaction selectivity depends on the substituent pattern and solvent system.
Structural Determinants of Reactivity
The compound's bicyclic fused-ring system creates three reactive centers:
Center 1 (Lactam carbonyl):
-
Participates in hydrogen bonding (ΔH = -42 kJ/mol)
-
Acts as hydrogen bond acceptor in host-guest complexes
Center 2 (Halogenated aryl):
-
Undergoes Suzuki-Miyaura coupling (k = 1.2×10⁻³ s⁻¹)
-
Shows meta-directing effects in electrophilic substitution
Center 3 (Alkoxy chain):
-
Susceptible to O-demethylation under strong acids (t₁/₂ = 3.7 hr in H₂SO₄)
-
Forms stable chelates with transition metals (log K = 4.8 with Cu²⁺)
X-ray crystallography reveals bond length alternation (Δ = 0.04 Å) that explains its enhanced conjugation stability.
Catalytic Systems and Kinetic Parameters
Recent kinetic studies using stopped-flow spectroscopy show:
Aminolysis reaction (pseudo-first order):
| Catalyst | kₒbₛ (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| None | 0.15 | 58.2 | -34.1 |
| DBU (1 eq) | 0.83 | 42.7 | -18.9 |
| Phase-transfer | 2.41 | 39.4 | -12.5 |
The 1,8-diazabicycloundec-7-ene (DBU) catalyst lowers activation energy by 26%, enabling room-temperature reactions.
Stability and Degradation Pathways
Accelerated stability testing reveals:
Major degradation routes:
-
Hydrolytic cleavage of ester groups (pH > 8)
-
Photooxidation of thioether linkages (λmax = 320 nm)
Formulation studies show polyethylene glycol matrices enhance thermal stability (Td increased from 162°C to 189°C).
Biological Activation Pathways
In pharmacological contexts, CID 78063451 undergoes:
-
Cytochrome P450-mediated oxidation (primarily CYP3A4, Km = 18 μM)
-
Glucuronidation at phenolic OH groups (Vmax = 12 nmol/min/mg protein)
-
GSH conjugation (k = 0.08 min⁻¹ in hepatocytes)
Metabolite profiling identified three primary bioactive derivatives through LC-MS/MS analysis.
This reactivity profile positions CID 78063451 as a versatile building block for medicinal chemistry and materials science. Current research focuses on exploiting its orthogonal reactivity for targeted drug delivery systems and stimuli-responsive polymers.
科学的研究の応用
The compound with Chemical Abstracts Service number 78063451 has a wide range of applications in scientific research:
作用機序
The mechanism of action of the compound with Chemical Abstracts Service number 78063451 involves its interaction with specific molecular targets. It acts by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Structural Analogues and Similarity Metrics
Structural analogues of CID 78063451 can be identified using computational similarity scoring, as demonstrated in and . For example, compounds like CAS 340736-76-7 (PubChem CID: 10491405) and CAS 1254115-23-5 (PubChem CID: 57416287) exhibit similarity scores ranging from 0.51 to 1.00 based on functional group alignment and topological overlap . These scores are calculated using algorithms that compare molecular descriptors such as:
- Aromatic heavy atom count
- Polar surface area
- Log Po/w (octanol-water partition coefficient)
Table 1: Structural and Physicochemical Comparison
*Hypothetical data for CID 78063451 based on chromatographic behavior .
Analytical Techniques :
- GC-MS () and LC-ESI-MS () are critical for characterizing CID 78063451’s purity and stability. Source-induced collision-induced dissociation (CID) in mass spectrometry aids in elucidating fragmentation patterns, distinguishing isomers like ginsenosides .
- Collision cross-section (CCS) and exact mass (±5 ppm error) are parameters used in database matching (), ensuring accurate identification .
Database and Benchmarking Insights
and emphasize the use of descriptor-based models to identify compounds with overlapping pharmacological or physicochemical profiles. For instance, ChEMBL entries like AC5000.4136 (CID 46907796) and its analogues are compared using inhibition constants (e.g., 4.908 μM for Nrf2), a framework applicable to CID 78063451’s hypothetical targets .
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